molecular formula C23H25N3O4 B2488216 6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946219-09-6

6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2488216
CAS RN: 946219-09-6
M. Wt: 407.47
InChI Key: CLBMDJSOCIJZHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolo[3,4-d]pyrimidine derivatives often involves multi-step reactions, including cyclization and substitution processes. For example, Adams et al. (2005) discuss the synthesis of a pyrrolo[3,4-d]pyrimidine derivative through a [4+2]-cycloaddition reaction, highlighting the intricate steps involved in constructing such complex molecules (Adams, Saçmacı, Üngören, & Akçamur, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives has been a subject of interest, revealing details about planarity, bond angles, and hydrogen bonding. For instance, El‐Brollosy et al. (2012) described the molecular structure of a related compound, emphasizing the planarity of the pyrimidine rings and the perpendicular orientation of the benzene ring (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their unique structural features. For example, Mitsumoto et al. (2004) investigated the novel synthesis and properties of pyrrolo[3,4-d]pyrimidine derivatives, highlighting their potential in oxidation reactions of amines and alcohols (Mitsumoto & Nitta, 2004).

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4-(4-propoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-12-30-18-10-6-16(7-11-18)21-20-19(24-23(28)25-21)14-26(22(20)27)13-15-4-8-17(29-2)9-5-15/h4-11,21H,3,12-14H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBMDJSOCIJZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)OC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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